molecular formula C9H11NOS B013861 S-[2-(Pyridin-2-yl)ethyl] ethanethioate CAS No. 59020-97-2

S-[2-(Pyridin-2-yl)ethyl] ethanethioate

Cat. No.: B013861
CAS No.: 59020-97-2
M. Wt: 181.26 g/mol
InChI Key: GQKZOZKLFVDOSD-UHFFFAOYSA-N
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Description

S-[2-(Pyridin-2-yl)ethyl] ethanethioate: is a chemical compound with diverse applications in scientific research. It serves as a versatile building block in organic synthesis, enabling the development of novel compounds for drug discovery and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-[2-(Pyridin-2-yl)ethyl] ethanethioate typically involves the reaction of 2-(pyridin-2-yl)ethanol with ethanethiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a dehydrating agent like thionyl chloride to facilitate the formation of the thioester bond.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-[2-(Pyridin-2-yl)ethyl] ethanethioate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives. Reagents like sodium hydride and alkyl halides are commonly used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding thiol.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry: S-[2-(Pyridin-2-yl)ethyl] ethanethioate is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and coordination complexes.

Biology: In biological research, the compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a probe to investigate the binding sites and activity of various enzymes.

Medicine: The compound has potential applications in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators. Its ability to form stable thioester bonds makes it a useful scaffold for developing bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of S-[2-(Pyridin-2-yl)ethyl] ethanethioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active site residues, leading to the inhibition or modulation of enzyme activity. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

  • S-[2-(Pyridin-3-yl)ethyl] ethanethioate
  • S-[2-(Pyridin-4-yl)ethyl] ethanethioate
  • S-[2-(Pyridin-2-yl)ethyl] methanethioate

Comparison: S-[2-(Pyridin-2-yl)ethyl] ethanethioate is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and binding properties. Compared to its analogs, it exhibits distinct chemical behavior and biological activity, making it a valuable compound for targeted applications in research and industry.

Biological Activity

S-[2-(Pyridin-2-yl)ethyl] ethanethioate (CAS No. 59020-97-2) is a sulfur-containing compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound features a pyridine ring attached to an ethanethioate moiety. Its structure allows for various interactions with biological targets, making it a compound of interest in medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit critical enzymes such as cholinesterase, which is involved in neurotransmitter breakdown, thereby enhancing neurotransmitter levels in synapses.
  • Antioxidant Activity : The compound exhibits antioxidant properties, which can protect cells from oxidative stress and damage caused by free radicals .
  • Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.

Pharmacological Activities

This compound has been associated with several pharmacological effects:

  • Antimicrobial Activity : Research indicates that it possesses antimicrobial properties against various pathogens, making it a candidate for further development in treating infections.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, which could be beneficial for conditions like arthritis .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionCholinesterase inhibition
AntioxidantReduces oxidative stress
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against specific bacterial strains
Anti-inflammatoryReduces inflammation in animal models

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : Rapidly absorbed following administration.
  • Distribution : Widely distributed in tissues due to its lipophilic nature.
  • Metabolism : Undergoes hepatic metabolism with potential formation of active metabolites.
  • Excretion : Primarily eliminated through renal pathways.

Future Directions

Given its diverse biological activities, future research should focus on:

  • Mechanistic Studies : Further elucidation of the molecular pathways affected by this compound.
  • Clinical Trials : Conducting clinical trials to evaluate its efficacy and safety in humans.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance its potency and selectivity for specific targets.

Properties

IUPAC Name

S-(2-pyridin-2-ylethyl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-8(11)12-7-5-9-4-2-3-6-10-9/h2-4,6H,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKZOZKLFVDOSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392247
Record name S-[2-(Pyridin-2-yl)ethyl] ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59020-97-2
Record name S-[2-(Pyridin-2-yl)ethyl] ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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